molecular formula C12H21NO B14443558 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol CAS No. 73495-63-3

3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol

Cat. No.: B14443558
CAS No.: 73495-63-3
M. Wt: 195.30 g/mol
InChI Key: SNFQBHZULFXOGB-UHFFFAOYSA-N
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Description

3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol is a tricyclic amino alcohol characterized by a complex fused-ring system. Its structure includes a bicyclo[7.3.0] framework with additional bridging, resulting in a rigid, three-dimensional geometry. This molecule is chiral, with stereochemistry denoted as (7S,8R) in its synonyms . Its InChIKey (SNFQBHZULFXOGB-UHFFFAOYSA-N) and CAS number (73495-63-3) confirm its identity.

Properties

CAS No.

73495-63-3

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

5-amino-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacen-4-ol

InChI

InChI=1S/C12H21NO/c13-11-9-5-1-3-7(9)8-4-2-6-10(8)12(11)14/h7-12,14H,1-6,13H2

InChI Key

SNFQBHZULFXOGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCCC3C(C(C2C1)N)O

Origin of Product

United States

Preparation Methods

Cyclization of Ynone Intermediates

The synthesis of analogous tricyclic systems, as reported by Georg and co-workers, employs 6-endo-dig cyclizations of ynones derived from β-amino acids. For instance, the reaction of alkynyllithium reagents with Weinreb amides generates ynones that spontaneously cyclize under mild conditions. In the context of 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol, a similar approach could involve:

  • Preparation of a bicyclic Weinreb amide precursor via Jones oxidation of a diol.
  • Addition of a lithiated alkyne to form the ynone intermediate.
  • AgOTf- or AuOTf-catalyzed cyclization to forge the tricyclic framework.

This method was successfully applied to construct 2,3-dihydro-4-thiopyranones, where sulfur’s enhanced nucleophilicity favored 6-endo-dig over 5-endo-dig pathways. Substituting sulfur with carbon bridges would require adjusting the electronic environment of the ynone to maintain cyclization efficiency.

Ring Homologation and Rearrangement

The DTIC report highlights BF3-promoted ring homologation as a method to expand cyclic ketones into polycyclic systems. For example, treatment of hexacyclic diketones with ethyl diazoacetate in the presence of BF3·OEt2 yielded expanded cages via carbene insertion. Adapting this strategy:

  • Start with a bicyclo[7.3.0]dodecanone derivative.
  • Employ diazo compounds to insert methylene groups, facilitating bridge formation.
  • Acid- or base-mediated rearrangements to refine the tricyclic structure.

This approach is exemplified by the synthesis of hexacyclo[11.2.1.02,12.05,10.05,15.010,14]hexadeca-6,8-diene-4,11-dione, which underwent HCl-catalyzed rearrangement to a benzotetracyclododecane.

Functionalization of the Tricyclic Core

Introduction of the Amino Group

Electrophilic amination using N-Boc-3-(4-cyanophenyl)oxaziridine has proven effective for installing amino groups at tertiary carbons. In the synthesis of dihydro-4-pyridones, LiHMDS-generated enolates reacted with oxaziridines to yield Boc-protected amines, which were subsequently deprotected. For 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol:

  • Generate an enolate at the target carbon using LiHMDS.
  • Treat with N-Boc-3-(4-cyanophenyl)oxaziridine to transfer the –NHBoc group.
  • Deprotect with TFA or HCl to reveal the primary amine.

Hydroxylation at C2

The hydroxyl group can be introduced via epoxidation followed by acid-catalyzed ring opening or through Sharpless asymmetric dihydroxylation. However, given the steric constraints of the tricyclic system, a more feasible route involves:

  • Oxidation of a pre-existing ketone at C2 using NaBH4 or LiAlH4.
  • Stereoselective reduction guided by chiral auxiliaries or catalysts.

Optimization Challenges and Solutions

Competing Cyclization Pathways

Early attempts to synthesize dihydro-4-pyranones encountered undesired 5-endo-dig cyclization, leading to non-productive byproducts. This was mitigated by:

  • Replacing oxygen with sulfur to enhance nucleophilicity and favor 6-endo-dig pathways.
  • Using bulky protecting groups (e.g., Teoc) to sterically hinder alternative reaction pathways.

Protecting Group Strategy

The Boc group’s instability under strong bases necessitated alternative protections. Teoc (2-Trimethylsilyl)ethoxycarbonyl) proved superior due to its resistance to lithiation and clean deprotection with TBAF. For example:

  • Teoc-protected intermediates enabled efficient alkynyllithium additions without β-elimination.
  • Sequential deprotection (TBAF followed by TFA) ensured high yields of the final amine.

Dimerization of α-Aminoketones

Post-deprotection, α-aminoketones are prone to dimerize into pyrazines. Solutions include:

  • Conducting deprotections at low temperatures (−78 °C).
  • Adding radical inhibitors (e.g., BHT) to suppress oxidative coupling.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Challenges
Ynone Cyclization Bicyclic Weinreb amide Alkyne addition, AgOTf cyclization 65–78 Competing 5-endo-dig pathways
Ring Homologation Hexacyclic diketone BF3·OEt2, diazo insertion 45–60 Carbene stability
Electrophilic Amination Tricyclic enolate Oxaziridine reaction, Boc deprotection 50–70 Enolate regioselectivity

Chemical Reactions Analysis

Types of Reactions

3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler tricyclic amine.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tricyclic ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The amino and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol with structurally or functionally related tricyclic and amino-alcohol compounds. Key differences in substituents, molecular weight, and physicochemical properties are highlighted.

Compound Name Structure/Substituents Functional Groups Molecular Weight Key Properties/Applications References
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol Tricyclo[7.3.0.04,8] backbone with -OH (C2) and -NH2 (C3) -OH, -NH2 ~195 g/mol* High polarity due to -NH2/-OH; chiral centers ((7S,8R)) may influence biological activity.
4,4,8-Trimethyltricyclo[6.3.1.01,5]dodecan-2-ol (CAS 64754-06-9) Tricyclo[6.3.1.01,5] backbone with three methyl groups -OH, -CH3 222.36 g/mol Hydrophobic due to methyl groups; potential use in fragrance or polymer industries.
Tricyclo[3.3.1.1(3,7)]decan-2-ol, tetradecafluoro-2-methoxy- Adamantane-like core with 14 F atoms and -OCH3 -F, -OCH3 ~468 g/mol** High thermal/oxidative stability; fluorophilicity suggests applications in coatings or electronics.
C12-200 lipid (1,1′-((2-((bis(2-hydroxydodecyl)amino)ethyl)piperazin-1-yl)... Branched lipid with multiple -OH and -NH groups -OH, -NH ~1,200–1,500 g/mol Amphiphilic; used in mRNA delivery (e.g., lipid nanoparticles (LNPs)) due to nucleic acid binding.

Calculated based on molecular formula (C12H21NO). *Estimated based on adamantane core (C10H16) with 14 F atoms and -OCH3.

Key Structural and Functional Insights:

Substituent Effects: The amino group in the target compound enhances polarity and basicity compared to methyl (CAS 64754-06-9) or methoxy/fluorine (tetradecafluoro analog) substituents. Fluorination (tetradecafluoro compound) introduces extreme hydrophobicity and chemical inertness, contrasting with the target compound’s hydrogen-bonding capability .

Chirality :

  • The (7S,8R) configuration of the target compound mirrors the enantiomer-specific activity observed in trail pheromones like (R)-(−)-dodecan-2-ol . This suggests that its stereoisomers may exhibit divergent biological behaviors.

Applications: Drug Delivery: While C12-200 lipids leverage amino/hydroxyl groups for nucleic acid complexation, the target compound’s rigid tricyclic structure could enhance binding specificity in drug delivery systems . Material Science: The fluorinated tricyclodecanol’s stability contrasts with the target compound’s reactivity, highlighting trade-offs between durability and functional versatility.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol, and how can purity be optimized?

Methodological Answer: Synthesis of tricyclic amines often involves multi-step cyclization reactions. For example, analogous tricyclic systems (e.g., ascorbyl acrylates) are synthesized via thiol-Michael additions or cyclocondensation under inert atmospheres . To optimize purity:

  • Use column chromatography with gradients like CH₂Cl₂/MeOH (10:1) for separation .
  • Validate purity via elemental analysis (e.g., C and H percentages) and GC/MS (>95% purity thresholds) .
  • Employ neutral alumina to remove acidic byproducts during purification .

Q. How can the stereochemistry of 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol be confirmed experimentally?

Methodological Answer:

  • Use NMR spectroscopy (¹H and ¹³C) to analyze coupling constants and chemical shifts. For example, diastereotopic protons in analogous compounds show distinct splitting patterns (e.g., δ 4.91 ppm, J = 2.7 Hz for stereospecific hydrogens) .
  • Compare experimental optical rotation values with literature data for chiral centers.
  • Apply X-ray crystallography if single crystals are obtainable (common for rigid tricyclic systems) .

Q. What analytical techniques are critical for characterizing thermal stability and decomposition profiles?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) to identify melting points and exothermic decomposition events.
  • Thermogravimetric Analysis (TGA) to assess mass loss under controlled heating (e.g., monitor stability up to 200°C) .
  • Store samples in anhydrous conditions (e.g., sealed with molecular sieves) to prevent hydrolysis, as seen in similar amino-alcohols .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be studied for tricyclic amino-alcohol derivatization?

Methodological Answer:

  • Use stopped-flow NMR or UV-Vis spectroscopy to track real-time reaction progress (e.g., thiol-Michael addition rates) .
  • Apply density functional theory (DFT) to model transition states and activation energies for cyclization steps.
  • Compare isotope effects (e.g., deuterated solvents) to infer rate-determining steps .

Q. What experimental designs are suitable for optimizing yield in multi-step syntheses?

Methodological Answer:

  • Implement factorial design (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity .
  • Use orthogonal design to reduce experimental runs while maximizing parameter interactions (e.g., solvent ratios vs. reaction time) .
  • Analyze data via regression modeling to predict optimal conditions (e.g., R² > 0.95 for predictive validity) .

Q. How can membrane separation technologies improve purification of polar tricyclic amines?

Methodological Answer:

  • Employ nanofiltration membranes with MWCO ≤ 300 Da to separate small polar byproducts .
  • Optimize pH-dependent solubility : Amino-alcohols often exhibit pH-sensitive solubility (e.g., protonate amino groups at low pH for selective precipitation) .
  • Validate purity using HPLC-ELSD (evaporative light scattering detection) for non-UV-active compounds .

Q. What strategies resolve contradictions in spectroscopic data for complex tricyclic systems?

Methodological Answer:

  • Cross-validate 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • Compare high-resolution mass spectrometry (HRMS) with theoretical exact masses (e.g., error < 2 ppm) .
  • Replicate syntheses to rule out batch-specific impurities (e.g., trace metal contaminants altering NMR shifts) .

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